2-(3,5-Bis(trifluoromethyl)phenyl)piperazine
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Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperazine moiety. The trifluoromethyl groups impart unique physicochemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)piperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethylphenylpiperazine: A related compound with a single trifluoromethyl group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Another piperazine derivative with different substituents.
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)piperazine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12F6N2 |
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Molecular Weight |
298.23 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H12F6N2/c13-11(14,15)8-3-7(10-6-19-1-2-20-10)4-9(5-8)12(16,17)18/h3-5,10,19-20H,1-2,6H2 |
InChI Key |
CKHOPVFEYGJQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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